molecular formula C20H22Br2O3 B11076920 (8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate

(8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate

Cat. No.: B11076920
M. Wt: 470.2 g/mol
InChI Key: YFXBZZWBPIJJDQ-RDFPQIHPSA-N
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Description

(9S,13S,14S)-2,4-DIBROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is a complex organic compound with a unique structure It belongs to the class of brominated steroids and is characterized by the presence of multiple bromine atoms, a ketone group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,13S,14S)-2,4-DIBROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE typically involves multiple steps, starting from simpler steroidal precursors. The key steps include bromination, oxidation, and esterification reactions. Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. Oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Jones reagent. The final esterification step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(9S,13S,14S)-2,4-DIBROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(9S,13S,14S)-2,4-DIBROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (9S,13S,14S)-2,4-DIBROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with similar halogenation properties.

    Trichloroethylene: Another organochlorine compound used as a solvent.

    Dichloromethane: A chlorinated solvent with similar chemical properties.

Uniqueness

(9S,13S,14S)-2,4-DIBROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is unique due to its specific structure, which includes multiple bromine atoms and a steroidal backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H22Br2O3

Molecular Weight

470.2 g/mol

IUPAC Name

[(9S,13S,14S)-2,4-dibromo-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C20H22Br2O3/c1-10(23)25-19-16(21)9-14-11-7-8-20(2)15(5-6-17(20)24)12(11)3-4-13(14)18(19)22/h9,11-12,15H,3-8H2,1-2H3/t11-,12?,15-,20-/m0/s1

InChI Key

YFXBZZWBPIJJDQ-RDFPQIHPSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C2[C@H]3CC[C@]4([C@H](C3CCC2=C1Br)CCC4=O)C)Br

Canonical SMILES

CC(=O)OC1=C(C=C2C3CCC4(C(C3CCC2=C1Br)CCC4=O)C)Br

Origin of Product

United States

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